![molecular formula C9H13NO B1296238 2-[(4-Methylphenyl)amino]ethanol CAS No. 2933-74-6](/img/structure/B1296238.png)
2-[(4-Methylphenyl)amino]ethanol
Overview
Description
2-[(4-Methylphenyl)amino]ethanol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a colorless to pale yellow liquid with a boiling point of 287°C and a density of 1.086 g/cm³ . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
2-[(4-Methylphenyl)amino]ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylaniline with ethylene oxide under controlled conditions . The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-[(4-Methylphenyl)amino]ethanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
-
Therapeutic Potential :
- 2-[(4-Methylphenyl)amino]ethanol has been investigated for its anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies have indicated that derivatives of this compound can modulate inflammatory pathways, providing therapeutic benefits against inflammation.
-
Antitumor Activity :
- Research has shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating strong activity compared to standard chemotherapeutic agents. This suggests that this compound may have potential applications in oncology.
Biochemistry
-
Biochemical Probes :
- The compound can be utilized as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds and π-π interactions with proteins enables it to influence protein functionality, making it a useful tool in biochemical research.
-
Mechanistic Studies :
- Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies enhance the understanding of its therapeutic potential by elucidating the mechanisms through which it affects cellular pathways involved in inflammation and pain modulation.
Synthetic Chemistry
-
Synthetic Intermediates :
- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows for various chemical transformations, making it valuable in synthetic pathways.
- Applications in Textile Industry :
Antiproliferative Activity
Studies on related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that derivatives of this compound could be further explored for their anticancer properties.
Inflammation Modulation
Research indicates that derivatives can inhibit key inflammatory mediators, suggesting a potential role in treating inflammatory diseases. This highlights the compound's relevance in developing new anti-inflammatory drugs.
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential.
Mechanism of Action
The mechanism by which 2-[(4-Methylphenyl)amino]ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(4-Methylphenyl)amino]ethanol can be compared with other similar compounds, such as:
Ethanolamine: A simpler compound with the formula C2H7NO, used in various industrial and pharmaceutical applications.
2-Amino-4-methylphenol: Another related compound with potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-[(4-Methylphenyl)amino]ethanol, also known as 2-(4-methylanilino)ethanol, is an organic compound with the molecular formula . This compound is notable for its para-methyl substitution on the phenyl ring, which influences its biological activity and chemical reactivity. It is classified as an amino alcohol and has shown potential in various pharmacological applications.
- Molecular Weight : 151.206 g/mol
- Boiling Point : 287ºC
- Density : 1.086 g/cm³
- Solubility : Soluble in water
- Flash Point : 140.5ºC
Synthesis
The synthesis of this compound typically involves the reaction of para-methyl aniline with ethylene oxide or ethylene glycol under controlled conditions. Various synthetic routes have been reported, emphasizing the compound's versatility in organic synthesis, particularly in the formation of Schiff bases and other derivatives.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess significant antimicrobial activity against various bacterial strains. For instance, compounds synthesized from this base structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones in agar diffusion assays.
- Pharmacological Applications : The compound serves as an intermediate in the synthesis of drugs with anti-cancer, anti-inflammatory, and anti-viral properties. Its derivatives have been explored for their potential to modulate biological pathways involved in these diseases .
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes, influencing metabolic pathways. This interaction could be critical in developing drugs targeting metabolic disorders.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Case Study on Antimicrobial Activity : A study published in Molecules investigated a series of amino alcohols, including this compound, for their antimicrobial efficacy. The results indicated that modifications to the amine group significantly affected antibacterial potency, suggesting that this compound could be a lead structure for developing new antibiotics .
- Cancer Research : In a pharmacological study focusing on cancer treatment, derivatives of this compound were tested for their ability to inhibit tumor growth in vitro. The results showed promising cytotoxic effects against various cancer cell lines, indicating potential for further development into therapeutic agents .
Comparative Analysis
The following table summarizes some related compounds and their structural features:
Compound Name | CAS Number | Structural Features |
---|---|---|
N-(2-Hydroxyethyl)-p-toluidine | 2933-76-8 | Hydroxyl and amino groups |
N-(p-Tolyl)aminoethanol | 2933-74-6 | Similar amine structure |
2-(3-Methoxyphenylamino)ethanol | 2933-75-7 | Methoxy substitution on phenyl ring |
The unique para-methyl substitution on the phenyl ring of this compound enhances its solubility and interaction with biological targets compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-Methylphenyl)amino]ethanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylaniline with ethylene oxide or 2-bromoethanol in a polar aprotic solvent (e.g., toluene or DMF) under reflux conditions. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine to alkylating agent), using bases like triethylamine to scavenge acids, and controlling temperature (e.g., 100°C for 2 hours) to minimize side reactions . Post-synthesis purification via column chromatography (C18 reverse-phase) or recrystallization (ethanol/water mixtures) improves purity .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and ethanolamine backbone signals (δ 3.5–4.0 ppm). Anisotropic effects in NOESY confirm spatial proximity of functional groups .
- HPLC/GC-MS : Reverse-phase HPLC (acetonitrile/water gradient) or GC-MS with derivatization (e.g., silylation) quantifies purity and detects impurities .
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves molecular geometry and hydrogen-bonding networks, critical for confirming stereochemistry .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodological Answer : Enantioselectivity is achieved via chiral catalysts or biocatalysts:
- Iridium Complexes : Water-soluble Ir catalysts with N-heterocyclic carbene ligands enable asymmetric transfer hydrogenation of ketone precursors (e.g., 4-methylacetophenone) to produce (S)- or (R)-enantiomers with >90% ee .
- Biocatalysis : Daucus carota cells or engineered enzymes (e.g., alcohol dehydrogenases) reduce prochiral ketones. Ethanol or glucose enhances cofactor recycling, improving yield (up to 88%) and enantiomeric excess .
Q. What computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Retrosynthetic Analysis : AI-driven platforms (e.g., Pistachio, Reaxys) use template-based algorithms to propose feasible routes, prioritizing one-step syntheses with high plausibility scores (>0.9) .
- DFT Calculations : Modeling transition states (e.g., B3LYP/6-31G*) predicts regioselectivity in electrophilic substitutions (e.g., nitration at the para position) and stability of intermediates .
Q. How does structural modification of this compound impact its biological activity?
- Methodological Answer :
- SAR Studies : Introducing electron-withdrawing groups (e.g., -NO) on the phenyl ring enhances antimicrobial activity (MIC ~5 µg/mL against Pseudomonas aeruginosa). Hydroxyl group alkylation reduces solubility but increases membrane permeability .
- Enzymatic Assays : Testing derivatives against STAT3 (via IC measurements) reveals that sulfonate esters (e.g., 2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid) inhibit phosphorylation at 10 µM .
Q. Data Contradictions and Validation
- Solubility Discrepancies : reports DMSO solubility (73 mg/mL), while notes water solubility <1 mg/mL. Validate via shake-flask method under controlled pH (7.4) and temperature (25°C) .
- Catalyst Efficiency : Biocatalytic yields (88% in ) vs. Ir-catalyzed routes (75–85% in ) suggest trade-offs between cost and enantioselectivity.
Properties
IUPAC Name |
2-(4-methylanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJVQYNIANZFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277384 | |
Record name | 2-p-Tolylamino-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2933-74-6 | |
Record name | 2-[(4-METHYLPHENYL)AMINO]ETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-p-Tolylamino-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.